molecular formula C10H11FO2 B14817765 2-Cyclopropoxy-4-fluoro-1-methoxybenzene

2-Cyclopropoxy-4-fluoro-1-methoxybenzene

Cat. No.: B14817765
M. Wt: 182.19 g/mol
InChI Key: CFMCCSQKCSKCIP-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-fluoro-1-methoxybenzene is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluoro substituent, and a methoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-fluoro-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, which is then deprotonated to yield the substituted benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-fluoro-1-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

2-Cyclopropoxy-4-fluoro-1-methoxybenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-fluoro-1-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate is then deprotonated to yield the substituted benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-4-fluoro-1-methoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-cyclopropyloxy-4-fluoro-1-methoxybenzene

InChI

InChI=1S/C10H11FO2/c1-12-9-5-2-7(11)6-10(9)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

CFMCCSQKCSKCIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)OC2CC2

Origin of Product

United States

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